molecular formula C18H21N3O3S B15119363 N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15119363
M. Wt: 359.4 g/mol
InChI Key: CUHVOYDIKBGFAD-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to an acetamide scaffold. The acetamide sulfur atom bridges to a substituted pyrimidine ring, specifically a 6-methyl-2-isopropylpyrimidin-4-yl group.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H21N3O3S/c1-11(2)18-20-12(3)6-17(21-18)25-9-16(22)19-8-13-4-5-14-15(7-13)24-10-23-14/h4-7,11H,8-10H2,1-3H3,(H,19,22)

InChI Key

CUHVOYDIKBGFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include halogenated compounds, thiols, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues include derivatives with modifications to the benzodioxole, pyrimidine, or acetamide moieties. Key examples from literature and commercial catalogs are compared below:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Core Structure Key Substituents Distinct Features Reference
Target Compound Benzodioxole + Pyrimidine 6-Methyl, 2-isopropylpyrimidine; benzodioxol-5-ylmethyl Sulfanyl bridge between acetamide and pyrimidine N/A
N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidinone + Benzodioxole 2-Furylmethyl, 5,6-dimethylthienopyrimidinone Thieno[2,3-d]pyrimidinone core instead of pyrimidine; furylmethyl substituent
N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) Quinazoline + Pyrimidine Quinazolin-2-yloxy group; piperidine Quinazoline scaffold; ether linkage instead of sulfanyl
(R/S)-N-[(Stereo-specific backbones)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] Peptidomimetic + Phenoxyacetamide 2,6-Dimethylphenoxy; tetrahydropyrimidinyl Complex peptidomimetic backbone; phenoxy group

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s benzodioxole and isopropylpyrimidine groups likely confer moderate lipophilicity (predicted logP ~3.5), comparable to BP 27516 (quinazoline derivative, logP ~3.8) but higher than the thienopyrimidinone analogue (logP ~2.9 due to polar thieno-oxygen) .
  • Metabolic Stability: The methylenedioxy group in benzodioxole is prone to oxidative metabolism, whereas the thienopyrimidinone analogue’s furylmethyl group may undergo faster CYP450-mediated degradation .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that potentially exhibits significant biological activity. Its unique molecular architecture, which includes a benzodioxole moiety and a pyrimidine derivative linked through a sulfanyl group, positions it as an interesting candidate for pharmacological research.

Molecular Characteristics

  • Molecular Formula : C18H21N3O3S
  • Molecular Weight : 359.4 g/mol

The compound's structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antioxidant Properties : The presence of the benzodioxole structure is known to contribute to antioxidant activity, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of similar compounds can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory properties for this compound.
  • Anticancer Potential : Compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

1. Antioxidant Activity

A study evaluating the antioxidant capacity of benzodioxole derivatives found that compounds with similar structures exhibited significant free radical scavenging activity. This suggests that this compound may also possess similar properties, potentially contributing to its biological efficacy in vivo.

2. Anti-inflammatory Activity

In vitro studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that this compound could exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

3. Anticancer Activity

Research has indicated that similar compounds can induce apoptosis in various cancer cell lines. For instance, compounds derived from pyrimidine scaffolds have been shown to activate caspases and increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis. The potential of this compound in this regard warrants detailed exploration.

Summary of Biological Activities

Activity Evidence
AntioxidantSimilar compounds show significant free radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines demonstrated in related studies
AnticancerInduction of apoptosis and inhibition of tumor growth observed in analogues

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